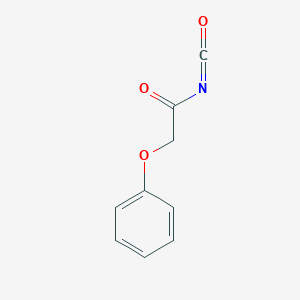

Phenoxyacetyl isocyanate

Beschreibung

Contextualization of Acyl Isocyanates in Organic Chemistry

Acyl isocyanates are a class of organic compounds characterized by the functional group -C(=O)N=C=O. They are distinguished from alkyl or aryl isocyanates by the presence of a carbonyl group attached to the nitrogen atom of the isocyanate moiety. enamine.net This structural feature significantly influences their chemical reactivity, making them more reactive than their alkyl or aryl counterparts. enamine.net The electrophilicity of the carbon atom in the isocyanate group is enhanced by the adjacent acyl group, rendering acyl isocyanates highly susceptible to nucleophilic attack. crowdchem.net

Their high reactivity makes them valuable reagents in organic synthesis. enamine.net They readily participate in nucleophilic addition and cycloaddition reactions. enamine.net For instance, they react with amines to form substituted ureas, and with alcohols and phenols to yield carbamates, often in high yields and with minimal byproducts. enamine.net This reactivity has been widely exploited in the synthesis of biologically active molecules and polymers. enamine.net Furthermore, their ability to undergo [4+2] cycloaddition reactions makes them indispensable building blocks for the synthesis of various heterocyclic systems. enamine.net

The synthesis of isocyanates can be achieved through several methods, including the reaction of amines with phosgene (B1210022) (phosgenation), the Curtius rearrangement of acyl azides, and the Lossen rearrangement of hydroxamic acids. wikipedia.org The Staudinger–aza-Wittig reaction provides another route, where iminophosphoranes react with carbon dioxide to generate isocyanates. beilstein-journals.org

Significance of Phenoxyacetyl Isocyanate as a Key Synthetic Intermediate

This compound, with the chemical formula C9H7NO3, is a specific acyl isocyanate that serves as a crucial intermediate in various synthetic applications. chemnet.com Its structure incorporates a phenoxyacetyl group attached to the isocyanate functionality. This compound and its derivatives are utilized in the preparation of a range of other chemical structures. For example, it is a related compound to 2-phenoxyacetyl isothiocyanate and other derivatives used in further chemical synthesis. chemsrc.com

The reactivity of this compound is characteristic of acyl isocyanates, making it a versatile tool for synthetic chemists. It is used in the creation of more complex molecules, including those with potential biological activity. For instance, phenoxyacetyl groups are found in various compounds used in medicinal chemistry and oligonucleotide synthesis. epo.org The isocyanate group provides a reactive handle for introducing the phenoxyacetyl moiety into a target molecule through reactions with nucleophiles like alcohols and amines. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4461-31-8 |

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| Synonyms | This compound, Acetyl isocyanate, phenoxy- |

| Source: ChemNet chemnet.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4461-31-8 |

|---|---|

Molekularformel |

C9H7NO3 |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

2-phenoxyacetyl isocyanate |

InChI |

InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2 |

InChI-Schlüssel |

SUPAAWQDMBKXGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCC(=O)N=C=O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of Phenoxyacetyl Isocyanate

Electrophilic Nature and Nucleophilic Addition Reactions

The core of phenoxyacetyl isocyanate's reactivity lies in its electrophilic character. The carbon atom in the isocyanate group is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering the carbon electron-deficient and highly susceptible to attack by nucleophiles. wikipedia.orgnih.gov This fundamental property underpins its reactions with a wide range of nucleophilic species, including alcohols, amines, and water.

Reactions with Alcohols: Urethane (B1682113) Linkage Formation

This compound readily reacts with alcohols to form urethanes, also known as carbamates. wikipedia.orgvaia.com This reaction is of significant industrial importance as it forms the basis for the production of polyurethanes when diisocyanates react with polyols. wikipedia.orgosha.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group. vaia.comkuleuven.be This is followed by a proton transfer, resulting in the formation of a stable urethane linkage. nih.gov

The reaction is generally exothermic and can proceed to a quantitative yield. vaia.com The rate of reaction can be influenced by the structure of the alcohol, with primary alcohols typically being more reactive than secondary alcohols. kuleuven.be The reaction mechanism can be complex, sometimes involving multiple alcohol molecules in the transition state. kuleuven.be

Table 1: Reaction of this compound with Alcohols

| Reactant | Product | Bond Formed |

|---|---|---|

| This compound | Urethane (Carbamate) | -NH-C(O)-O- |

| Alcohol |

Reactions with Amines: Urea (B33335) Formation

The reaction between this compound and amines leads to the formation of substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is typically very rapid and is a common method for synthesizing urea derivatives. commonorganicchemistry.com Amines are generally more reactive nucleophiles than alcohols, and the reaction proceeds readily at room temperature, often without the need for a catalyst. commonorganicchemistry.comresearchgate.net

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. aub.edu.lb A subsequent proton transfer from the nitrogen to the oxygen results in the formation of the stable urea linkage. nih.gov This reaction is fundamental in the production of polyurea polymers when a diisocyanate is reacted with a diamine. wikipedia.org

Table 2: Reaction of this compound with Amines

| Reactant | Product | Bond Formed |

|---|---|---|

| This compound | Substituted Urea | -NH-C(O)-NH- |

| Amine |

Reactions with Water: Amine and Carbon Dioxide Generation

This compound reacts with water in a characteristic hydrolysis reaction. wikipedia.org This process initially forms an unstable carbamic acid intermediate, which then readily decomposes to yield a primary amine (phenoxyacetamide) and carbon dioxide gas. wikipedia.orgresearchgate.net The generated amine can then further react with another molecule of this compound to form a symmetrically substituted urea. researchgate.netgoogle.com

This reaction is of particular importance in the production of polyurethane foams, where the carbon dioxide produced acts as a blowing agent to create the foam structure. wikipedia.orgresearchgate.net The hydrolysis of isocyanates can be catalyzed by bases, and studies have shown that the uncatalyzed reaction can involve two water molecules, one acting as a nucleophile and the other as a general base. rsc.org

Cycloaddition and Rearrangement Processes

Beyond simple nucleophilic additions, this compound can also undergo more complex reactions such as cycloadditions and rearrangements.

Intramolecular Cyclization Reactions

Under certain conditions, this compound can undergo intramolecular cyclization. These reactions can be promoted by catalysts such as polyphosphoric acid, aluminum chloride, or boron trifluoride. rsc.org The specific products formed depend on the reaction conditions and the structure of the isocyanate. rsc.org For instance, intramolecular cyclization of certain isocyanates can lead to the formation of isoquinolones. rsc.org Palladium-catalyzed domino cyclization reactions involving isocyanates and other functional groups within the same molecule can also lead to the construction of complex nitrogen-containing heterocyclic compounds. nih.gov

Dimerization and Trimerization Reactions (e.g., Isocyanurate Formation)

Isocyanates, including this compound, can react with themselves in dimerization and trimerization reactions. wikipedia.org The trimerization of isocyanates to form a stable six-membered ring structure known as an isocyanurate is a particularly important reaction. utwente.nl This reaction is typically catalyzed by nucleophiles such as tertiary amines or carboxylates. utwente.nl

The mechanism of trimerization is believed to proceed in a stepwise manner, initiated by the nucleophilic attack of the catalyst on an isocyanate molecule. utwente.nl The resulting anionic intermediate then attacks two more isocyanate molecules, ultimately leading to the formation of the cyclic isocyanurate ring and regeneration of the catalyst. umich.edu This process is utilized in the formation of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability. utwente.nl Dimerization to form a four-membered uretdione ring can also occur, though trimerization is often the more favored pathway, especially under catalytic conditions designed to produce isocyanurates. nih.gov

Carbodiimide (B86325) Formation Mechanisms

The conversion of isocyanates, including this compound, into carbodiimides is a significant reaction that typically proceeds with the elimination of carbon dioxide. This transformation is generally catalyzed by various compounds, most notably phosphine (B1218219) oxides. wikipedia.org The fundamental reaction is represented as:

2 RN=C=O → (RN)₂C + CO₂ wikipedia.org

This process is reversible. wikipedia.org While the reaction can occur at room temperature with certain phosphorus-containing catalysts, it is often heated to temperatures between 40°C and 220°C to achieve a reasonable reaction rate. google.com

The mechanism of carbodiimide formation from isocyanates has been the subject of theoretical and experimental studies. One proposed mechanism, particularly when using a phosphorus-based catalyst like 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO), involves two main parts. The initial step is the formation of a complex between the isocyanate and the catalyst. The electrophilic carbon of the isocyanate group then interacts with the oxygen atom of the phosphine oxide catalyst. mdpi.com

A more detailed mechanistic pathway can be described as follows:

Reactant Complex Formation : An isocyanate molecule and a catalyst molecule form a reactant complex. mdpi.com

First Transition State and Adduct Formation : The electrophilic carbon of the isocyanate attacks the oxygen of the catalyst, forming a C-O bond through a transition state to create a first adduct (AD1). mdpi.com This step is often the rate-determining step controlling the formation of CO₂. mdpi.com

Intermediate Complex with a Second Isocyanate : The initially formed adduct then complexes with a second isocyanate molecule. mdpi.com

Second Transition State and C-N Bond Formation : A new carbon-nitrogen bond is formed, leading to a new adduct (AD3). mdpi.com

Carbodiimide and CO₂ Release : The final steps involve the release of the carbodiimide product and a molecule of carbon dioxide, regenerating the catalyst.

It's important to note that side reactions can occur, leading to the formation of dimers and trimers of the isocyanate, such as uretonimine (or uretidinedione), especially in the later stages of the reaction or when the isocyanate is in excess. mdpi.com The rate of this reaction is influenced by the electronic properties of the isocyanate; for instance, the conversion of p-nitrophenyl isocyanate is significantly faster than that of o-methylphenyl isocyanate, indicating that electron-withdrawing groups can accelerate the reaction. scite.ai

Alternative, non-catalytic methods for synthesizing carbodiimides exist, such as the dehydrosulfurization of thioureas using reagents like mercuric oxide and the dehydration of N,N'-dialkylureas. wikipedia.org

Transition Metal-Catalyzed Transformations

Rhodium complexes are effective catalysts for C-H amidation reactions, a process that allows for the direct functionalization of C-H bonds to form C-N bonds. While specific studies focusing solely on this compound are not prevalent, the general principles of rhodium-catalyzed C-H amidation using various nitrogen sources, including those derived from isocyanates, provide a framework for understanding its potential reactivity.

Rhodium(III)-catalyzed C-H activation and amidation have been demonstrated with various substrates and isocyanates. For example, aryl ketone O-methyl oximes can be amidated with isocyanates using a rhodium(III) catalyst, leading to the synthesis of 3-methyleneisoindolin-1-ones. nih.gov Similarly, rhodium(III) catalysis can achieve C-H amidation of aldehydes with dioxazolones to produce 2-aminobenzaldehydes. rsc.org

The general mechanism for these transformations often involves a cyclometalated rhodium(III) intermediate. The development of chiral cyclopentadienyl (B1206354) ligands for rhodium has enabled enantioselective C-H functionalization reactions. nih.gov The ligand environment around the rhodium center is crucial; for instance, tetraphenylcyclopentadienyl rhodium complexes have shown promise in controlling regioselectivity in catalytic C-H functionalization. le.ac.uk

The choice of ligand can significantly impact the outcome of the reaction. For example, in some ruthenium-catalyzed amidations, a non-C₂-symmetric catalyst can favor the desired C-H amidation, while a C₂-symmetric diastereomer may lead to a Curtius rearrangement, producing an undesired isocyanate as the major product. mdpi.com This highlights the delicate balance of electronic and steric factors in the catalyst design for selective C-H functionalization. mdpi.com

The following table summarizes representative rhodium-catalyzed C-H amidation reactions, illustrating the scope and types of transformations possible, which could be analogous to reactions involving this compound.

| Substrate Type | Nitrogen Source | Catalyst System | Product Type | Ref |

| Aryl Ketone O-methyl oximes | Isocyanates | Rhodium(III) | 3-Methyleneisoindolin-1-ones | nih.gov |

| Aldehydes | Dioxazolones | Rhodium(III) | 2-Aminobenzaldehydes | rsc.org |

| Ferrocenes | Amides | Iridium(III) | Ferrocene carboxamides | mdpi.com |

| Alkenes (allylic C-H) | Dioxazolones | Chiral Rhodium | Allylic amides | mdpi.com |

Beyond rhodium, other transition metals and catalytic systems are employed for the functionalization of isocyanates, including acyl isocyanates. These reactions often involve cycloadditions or other transformations that leverage the reactivity of the isocyanate group.

Titanium-catalyzed nitrene transfer from diazenes to isocyanides offers a pathway to synthesize carbodiimides. nih.gov While not a direct functionalization of an isocyanate, it represents an alternative catalytic route to a product class accessible from isocyanates. The proposed mechanism involves the coordination of an isocyanide to a titanium imido complex, followed by a 1,1-migratory insertion to form an η²-carbodiimide, which is then displaced by the diazene (B1210634) to regenerate the catalyst. nih.gov

Phosphoramidite-rhodium complexes have been developed for the asymmetric [2+2+2] cycloaddition of alkenyl isocyanates and alkynes. nih.gov This methodology allows for the rapid construction of complex nitrogen-containing heterocycles like indolizinones and quinolizinones. nih.gov The mechanism is thought to involve the oxidative cyclization of the rhodium-coordinated isocyanate and alkyne. nih.gov Interestingly, in cases where undesired vinylogous amide formation is favored (e.g., with aryl alkynes), replacing the isocyanate with a carbodiimide can bias the reaction towards the desired lactam product. nih.gov

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Role as Building Blocks in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. amerigoscientific.com Isocyanates, including phenoxyacetyl isocyanate, represent a significant class of these building blocks due to the electrophilic nature of their carbon atom, which readily reacts with a variety of nucleophiles. nih.govmolport.com This reactivity allows for the efficient formation of C-N bonds, a crucial step in the synthesis of numerous organic compounds. thieme.de The phenoxyacetyl group provides a specific scaffold that can be incorporated into larger molecules, influencing their final structure and properties. researchgate.net The use of such building blocks is a cornerstone of modern synthetic strategies in medicinal chemistry and materials science, enabling the construction of diverse molecular frameworks from relatively simple, pre-functionalized precursors. amerigoscientific.com

Synthesis of Nitrogen-Containing Heterocycles

The unique reactivity of this compound makes it an invaluable tool for the synthesis of a wide array of nitrogen-containing heterocycles. These ring systems are ubiquitous in bioactive molecules and approved pharmaceutical agents.

A significant application of isocyanates is in the direct synthesis of N-acyl anthranilamides and β-enamine amides. Research has demonstrated a Rhodium(III)-catalyzed protocol for the amidation of anilide and enamide C-H bonds with isocyanates. nih.govorganic-chemistry.org This method avoids the need for pre-activating the substrates, offering a more streamlined and atom-economical pathway compared to traditional methods that rely on a limited selection of corresponding anthranilic acids. nih.govorganic-chemistry.org

The reaction involves the coupling of anilides or enamides with an isocyanate, such as this compound, to forge a new amide bond. nih.gov This transformation is highly valuable as the resulting N-acyl anthranilamide and enamine amide motifs are important intermediates for further synthetic manipulations. nih.govnih.govutrgv.edu For instance, N-acyl enamine amides can be reduced to β-amino amides, which are components of important drugs. nih.gov

A study by Hesp, Bergman, and Ellman identified Cp*Rh(MeCN)32 as a highly effective catalyst for this transformation, achieving high yields across a broad range of isocyanate and aromatic substrates. organic-chemistry.org

Table 1: Rh(III)-Catalyzed Synthesis of Amides with Isocyanates

Starting Material Isocyanate Partner Catalyst Resulting Product Class Key Finding Reference Anilide Alkyl or Aryl Isocyanate [Cp*Rh(MeCN)3](SbF6)2 N-Acyl Anthranilamide Direct C-H amidation avoids pre-functionalization of substrates. [2, 7] Enamide Alkyl or Aryl Isocyanate [Cp*Rh(MeCN)3](SbF6)2 β-Enamine Amide Accommodates a wide range of isocyanates, including those derived from amino acids. [2, 7]

The N-acyl anthranilamides and enamine amides synthesized using isocyanates are well-positioned to undergo subsequent intramolecular cyclodehydration reactions. nih.gov This process leads to the formation of quinazolinone and pyrimidinone frameworks, respectively. nih.govorganic-chemistry.org These heterocyclic scaffolds are common features in numerous approved drugs and drug candidates. nih.govekb.egorganic-chemistry.orgnih.gov

Research has shown that by adjusting reaction conditions, specifically by increasing the temperature, the initial isocyanate coupling and the subsequent cyclization can be accomplished in a single, one-pot procedure. nih.govorganic-chemistry.org For example, heating enamides with phenyl isocyanate at 105 °C in the presence of the Rh(III) catalyst directly yields the corresponding pyrimidin-4-ones in excellent yields. nih.gov This catalytic facilitation of the cyclodehydration step represents an efficient strategy for rapidly accessing these valuable heterocyclic systems. organic-chemistry.org This approach is a powerful tool for building molecular complexity, transforming linear precursors into important bicyclic frameworks. rsc.orgnih.gov

Isocyanates are fundamental reagents in the synthesis of hydantoins (imidazolidine-2,4-diones) and related imidazolidinones. organic-chemistry.org A common strategy involves the reaction of an isocyanate with an α-amino acid or its ester. koreascience.kr This reaction forms a urea (B33335) derivative which can then cyclize, often under basic conditions, to form the hydantoin (B18101) ring. organic-chemistry.orgnih.gov This method provides a direct route to a variety of substituted hydantoins. researchgate.net

Similarly, imidazolidin-2-ones can be prepared from precursors derived from isocyanates. One approach involves the reaction of amines with isocyanates to form N-allylureas or N-(2,2-dialkoxyethyl) ureas. nih.govorganic-chemistry.org These urea intermediates can then undergo intramolecular cyclization, catalyzed by acids or transition metals, to afford the imidazolidinone products. nih.govorganic-chemistry.org For example, N-(2,2-dialkoxyethyl) ureas, formed from isocyanates, can be cyclized in the presence of an acid catalyst to generate the imidazolidinone ring. nih.gov Nickel-catalyzed cycloaddition of aziridines with isocyanates also yields imidazolidinone derivatives. organic-chemistry.org

Table 2: Synthesis of Hydantoins and Imidazolidinones Using Isocyanate-Derived Precursors

Precursor Derived from Isocyanate Reaction Partner/Condition Resulting Heterocycle Methodology Reference N-Aryl Urea α-Amino Acid Hydantoin Reaction followed by cyclization. [6, 15] N-Allylurea Aryl Bromide, Pd Catalyst Imidazolidin-2-one Intramolecular cyclization. organic-chemistry.org N-(2,2-dialkoxyethyl) urea Trifluoroacetic Acid (TFA) Imidazolidin-2-one Intramolecular cyclization/electrophilic substitution. nih.gov N-Heteroaryl-N'-phenylurea Aqueous Glyoxal, Formic Acid 4,5-Dihydroxy-2-imidazolidinone Acid-catalyzed cyclocondensation. utrgv.edu

The incorporation of a phosphorus group into a heterocyclic system can lead to compounds with significant biological and chemical properties. beilstein-journals.orgGeneral synthetic strategies for creating phosphorylated heterocycles often involve either the phosphorylation of a pre-formed heterocycle or the ring closure of a substrate that already contains a phosphorus moiety. beilstein-journals.orgmdpi.com In the context of this compound, its role would be in the construction of the heterocyclic core. An isocyanate can be used to build a nitrogen-containing ring system through methods like those described previously. This heterocycle could then be subjected to a direct phosphorylation reaction to introduce the phosphonate (B1237965) or phosphine (B1218219) oxide group. mdpi.comosi.lvAlternatively, a multifunctional building block containing a phosphorus group could react with an isocyanate as part of a cyclization or cycloaddition sequence, thereby incorporating the phosphorus atom during the ring-forming process. beilstein-journals.orgbeilstein-journals.orgMulticomponent reactions, which combine several reactants in a single step, are particularly efficient for this purpose, allowing for the assembly of complex phosphorylated heterocycles from simple starting materials. beilstein-journals.org

Photochemical reactions provide clean, environmentally benign, and often highly efficient pathways for the synthesis of heterocyclic compounds. researchgate.netchim.itThese reactions use light to induce transformations, such as pericyclic ring closures or rearrangements, that can lead to complex molecular architectures under mild conditions. chim.it While this compound itself is not directly involved in the photochemical step, it is instrumental in synthesizing the acyclic precursors required for photocyclization. For instance, isocyanates can be used to synthesize β-enaminones. Subsequent irradiation of these enaminone precursors can induce a 6π-photocyclization, leading to the formation of complex scaffolds like hexahydrocarbazol-4-ones. chim.itSimilarly, other precursors synthesized using isocyanates can be designed to undergo light-induced cyclizations. The isomerization of isoxazoles, for example, can be initiated by UV light to produce highly reactive ketenimine intermediates, which are themselves valuable for synthesizing other heterocycles. nih.govThis two-step strategy—using an isocyanate to build a precursor followed by a photochemical ring closure—is a powerful tool for accessing diverse and novel heterocyclic systems. researchgate.netresearchgate.net

Strategies for Phosphorylated Heterocycles

Isocyanate-Derived Peptide and Peptidomimetic Synthesis

The electrophilic nature of the isocyanate group makes it a valuable tool in peptide and peptidomimetic chemistry. nih.gov Isocyanates are key intermediates for building peptide chains and for creating modified peptide structures, or peptidomimetics, which can offer enhanced stability or biological activity compared to their natural counterparts. beilstein-journals.orgnih.gov Amino acid ester isocyanates are recognized as useful building blocks for creating peptides and azapeptides. orgsyn.org

A significant application involves the use of "safety-catch" linkers in solid-phase peptide synthesis (SPPS). mdpi.com In one such strategy, a phenoxycarbonyl (Phoc) protected L-2,3-diaminopropionic acid, Dpr(Phoc), is used as a linker. mdpi.com This linker is stable under typical acidic and basic conditions used during peptide synthesis. mdpi.com Upon completion of the peptide chain elongation, the phenoxycarbonyl group is activated under mild alkaline conditions, which generates a highly reactive, electrophilic isocyanate intermediate. mdpi.com This in situ generated isocyanate can then undergo intramolecular cyclization with an adjacent amide group to facilitate cleavage of the synthesized peptide from the resin support. mdpi.com The use of phenoxyacetyl-MBHA resin has also been noted in the context of peptide synthesis, indicating the utility of the phenoxyacetyl moiety as a handle in solid-phase methodologies. mdpi-res.com

Isocyanates are also fundamental in the synthesis of urea-based peptidomimetics, which are important in drug discovery. The synthesis of these molecules often involves the formation of an isocyanate intermediate which then reacts with an amine to form the stable urea bond. beilstein-journals.org

Table 1: Applications of Isocyanate Intermediates in Peptide and Peptidomimetic Synthesis

| Application Area | Method | Role of Isocyanate | Resulting Structure | Citation(s) |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis | Safety-Catch Linker Strategy | Generated in situ from a phenoxycarbonyl (Phoc) precursor to induce cleavage. | C-terminus modified peptides | mdpi.com |

| Peptidomimetic Synthesis | Urea Bond Formation | Reacts with a primary or secondary amine. | Urea-linked peptidomimetics | beilstein-journals.org |

| Azapeptide Synthesis | Building Block | Acylates a hydrazine (B178648) derivative. | Azapeptides | orgsyn.org |

Fundamental Reactions in Polymer Precursor Synthesis

This compound, like other isocyanates, can undergo fundamental reactions that are central to polymer chemistry. These reactions lead to the formation of critical linkages that define the structure and properties of polymeric materials like polyurethanes and polyisocyanurates.

The formation of a urethane (B1682113) (or carbamate) linkage is the foundational reaction for the synthesis of all polyurethane polymers. wikipedia.orgspecificpolymers.com This reaction involves the nucleophilic addition of an alcohol to the electrophilic carbonyl carbon of the isocyanate group. kuleuven.beresearchgate.net The hydrogen atom from the alcohol's hydroxyl group adds to the nitrogen of the isocyanate. poliuretanos.net This polyaddition reaction is exothermic, releasing significant energy for each mole of urethane formed. poliuretanos.net

The general scheme for this reaction is:

R-N=C=O (Isocyanate) + R'-OH (Alcohol) → R-NH-C(=O)O-R' (Urethane)

The reactivity of the isocyanate is a key factor in the rate of urethane formation. Isocyanates with electron-withdrawing groups, such as aromatic or acyl groups, are more reactive than those with electron-donating groups like aliphatic chains. poliuretanos.net Therefore, this compound is expected to be highly reactive. The reaction is often accelerated by catalysts, with tertiary amines and organometallic compounds, such as ferric acetylacetonate (B107027) or dibutyltin (B87310) dilaurate, being commonly employed. wikipedia.orgnasa.gov The steric hindrance of both the isocyanate and the alcohol also influences the reaction rate, with primary alcohols being more reactive than secondary alcohols. kuleuven.bepoliuretanos.net

Table 2: Factors Influencing Urethane Linkage Formation

| Factor | Influence on Reaction Rate | Details | Citation(s) |

|---|---|---|---|

| Isocyanate Structure | High | Electron-withdrawing groups (aromatic, acyl) increase reactivity. Electron-donating groups (aliphatic) decrease reactivity. | poliuretanos.netmdpi.com |

| Alcohol Structure | High | Primary alcohols react faster than secondary alcohols, which are faster than tertiary alcohols due to reduced steric hindrance. | kuleuven.bepoliuretanos.net |

| Catalysts | High | Tertiary amines and organometallic compounds significantly accelerate the reaction. | wikipedia.orgnasa.gov |

| Solvent | Medium | The rate constant of the reaction can be strongly dependent on the solvent used. | mdpi.com |

Isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). nih.govresearchgate.net This reaction is a cornerstone in the production of polyisocyanurate (PIR) polymers, which are noted for their enhanced thermal stability and flame retardancy compared to conventional polyurethanes. nih.govrsc.org

The cyclotrimerization process involves the head-to-tail linkage of three isocyanate molecules. This reaction does not proceed spontaneously under normal conditions and requires the use of specific catalysts. csic.es The generally accepted mechanism is an anionic polymerization where a nucleophilic catalyst initiates the process. nih.govresearchgate.net The catalyst attacks the carbonyl carbon of the first isocyanate molecule, creating an anionic intermediate that subsequently attacks a second and then a third isocyanate molecule, ultimately leading to ring-closure and regeneration of the catalyst. nih.gov

A wide array of catalysts has been developed for this transformation. The choice of catalyst is crucial for achieving high yield and selectivity. thieme-connect.com

Table 3: Common Catalyst Classes for Isocyanate Cyclotrimerization

| Catalyst Class | Examples | Notes | Citation(s) |

|---|---|---|---|

| Lewis Bases | Tertiary amines, phosphines, N-heterocyclic carbenes (NHCs). | Highly efficient, with NHCs showing high activity even at very low loadings. | csic.esresearchgate.net |

| Anionic Species | Carboxylates (e.g., potassium acetate), fluorides (e.g., TBAF), alkoxides. | Commonly used in industrial applications for PIR foam production. The carboxylate is often considered a precatalyst. | nih.govrsc.orgresearchgate.net |

| Organometallic Compounds | Organotin, organozinc, and zirconium compounds. | Effective but may present toxicity concerns. | thieme-connect.comresearchgate.net |

| Transition Metal Complexes | Complexes of Mn(II), Fe(II), Cu(II), Ni(II), and Pd(0). | Offer high activity and selectivity under mild conditions, particularly for aliphatic isocyanates. | csic.es |

| Alkaline Metal Amides | Lithium dibenzylamide, sodium dibenzylamide. | Can promote rapid and quantitative cyclotrimerization at room temperature with low catalyst loading. | thieme-connect.com |

Spectroscopic and Computational Studies for Structural and Mechanistic Elucidation

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to confirm the structure of phenoxyacetyl isocyanate and its derivatives. Each technique offers unique information about the molecular framework and functional groups present.

NMR spectroscopy is a cornerstone for the structural analysis of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. oregonstate.educhemicalbook.com

¹H NMR: The proton NMR spectrum of a related compound, phenoxyacetyl chloride, shows characteristic signals for the aromatic protons of the phenoxy group and the methylene (B1212753) protons of the acetyl group. chemicalbook.com In this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.0–7.4 ppm, while the methylene protons (–CH₂–) adjacent to the carbonyl group and the oxygen atom are expected to resonate further downfield, typically around δ 4.5-5.0 ppm, due to the deshielding effects of the electronegative oxygen and the isocyanate group.

¹³C NMR: The carbon NMR spectrum provides complementary information. For the related phenoxyacetyl chloride, signals for the aromatic carbons are observed between δ 114–157 ppm, the methylene carbon at approximately δ 67 ppm, and the carbonyl carbon around δ 167 ppm. chemicalbook.com For this compound, the isocyanate carbon (–N=C=O) would exhibit a characteristic resonance in the region of δ 120-130 ppm, a key indicator of this functional group. chemicalbook.com The other carbon signals would be in similar regions to those of phenoxyacetyl chloride.

2D NMR: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.govnih.gov

COSY spectra establish proton-proton correlations, for instance, showing the coupling between adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, linking the methylene protons to their corresponding carbon signal.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which can confirm the connection between the phenoxy ring, the acetyl group, and the isocyanate moiety. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the ipso-carbon of the phenoxy group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20-7.40 | m | Aromatic protons (C₆H₅) |

| ¹H | 4.60-4.80 | s | Methylene protons (CH₂) |

| ¹³C | 157-158 | s | C-O (aromatic) |

| ¹³C | 129-130 | d | para-C (aromatic) |

| ¹³C | 121-122 | d | ortho-C (aromatic) |

| ¹³C | 114-115 | d | meta-C (aromatic) |

| ¹³C | 168-170 | s | C=O (carbonyl) |

| ¹³C | 65-67 | t | CH₂ |

| ¹³C | 124-126 | s | N=C=O |

Note: This is a predictive table based on typical chemical shifts for similar functional groups and may not represent experimentally determined values.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups in this compound, particularly the highly characteristic isocyanate group. wisc.edugoogle.com The IR spectrum is dominated by a very strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate (–N=C=O) group, which typically appears in the range of 2240–2280 cm⁻¹. gelest.comresearchgate.netspectroscopyonline.com This band is a definitive marker for the presence of the isocyanate functionality.

Other significant absorption bands include:

A strong carbonyl (C=O) stretching vibration from the acetyl group, expected around 1735-1750 cm⁻¹.

C-O-C stretching vibrations from the ether linkage, appearing in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C stretching vibrations, which are typically observed in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Ether (C–O–C) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. hsl.gov.ukgoogle.comgoogle.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for analysis. google.com The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

Key fragmentation pathways for this compound under mass spectrometric analysis would likely involve:

Loss of the isocyanate group (•NCO) to give a phenoxyacetyl cation.

Cleavage of the ether bond, leading to the formation of a phenoxy radical or cation and a corresponding acetyl isocyanate fragment.

Fragmentation of the phenoxy ring.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition, further confirming the structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. epo.orgupi.edu The phenoxy group in this compound is the primary chromophore. core.ac.uk Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to see absorptions corresponding to π→π* transitions of the benzene (B151609) ring. These transitions typically result in a strong absorption band around 220 nm and a weaker, fine-structured band around 270 nm. azooptics.comresearchgate.net The presence of the acetyl isocyanate substituent may cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted benzene.

Mass Spectrometry (MS) (e.g., FAB-MS, LC-MS/MS for structural insights)

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental studies by providing detailed insights into the electronic structure, stability, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) calculations are widely used to model the reactivity and stability of organic compounds, including isocyanates. nih.govresearchgate.netosti.gov For this compound, DFT can be employed to:

Determine Molecular Geometry and Stability: DFT calculations can predict the most stable conformation of the molecule by optimizing its geometry and calculating its electronic energy. This can help in understanding the spatial arrangement of the phenoxy and isocyanate groups. Studies on related isocyanates have been performed to understand their stability. nih.govgoogle.com

Analyze Reaction Pathways: DFT is instrumental in elucidating reaction mechanisms by calculating the energy profiles of potential reaction pathways. nih.gov For instance, in reactions involving this compound (e.g., with alcohols to form urethanes or with amines to form ureas), DFT can be used to locate transition states and intermediates. mdpi.com The calculated activation energies for different pathways can help predict the most favorable reaction route. mdpi.com

Simulate Spectroscopic Data: DFT calculations can predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. Comparing these computationally predicted spectra with experimental data can aid in the confirmation of the molecular structure.

For example, a DFT study on the reaction of an isocyanate with an alcohol could map the energy changes as the reactants approach, form a transition state, and yield the final urethane (B1682113) product. This provides a molecular-level understanding of the reaction kinetics and thermodynamics that would be difficult to obtain through experimental means alone. mdpi.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level. nsf.govnih.gov While specific MD studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the methodology has been extensively applied to the broader isocyanate family to elucidate intermolecular forces and phase behavior. nsf.govnih.gov These simulations model the vapor-liquid equilibrium and predict thermodynamic properties by calculating the trajectories of atoms and molecules over time based on a defined force field. nsf.gov

MD simulations are instrumental in understanding how this compound molecules would interact with each other in a condensed phase. Key interactions that can be analyzed include:

Van der Waals Forces: Arising from temporary fluctuations in electron density, these are fundamental to the phase behavior of all molecules.

Dipole-Dipole Interactions: The highly polar isocyanate (-NCO) group induces a significant dipole moment, leading to strong electrostatic interactions that influence the boiling point and solubility of the compound.

Hydrogen Bonding: Although this compound itself cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms can act as acceptors, allowing for hydrogen bonding with protic solvents or other co-reactants like alcohols. dovepress.com

Force fields are a critical component of MD simulations, providing the mathematical description of the potential energy of the system. For isocyanates, specialized force fields such as the Transferable Potentials for Phase Equilibria (TraPPE) and the General Amber Force Field (GAFF-IC) have been developed and validated by comparing simulated properties (like vapor pressure and density) against experimental data for simpler isocyanates like methyl and ethyl isocyanate. nsf.govnih.gov Such simulations can predict critical properties and Antoine equation parameters, which are invaluable for process design and safety assessments, particularly where experimental data is scarce. nih.gov

Table 1: Illustrative Intermolecular Interactions for this compound Studied by MD Simulations

| Interaction Type | Relevant Functional Groups | Significance |

|---|---|---|

| Van der Waals | Entire Molecule (Phenyl ring, Acetyl group) | Contributes to overall cohesion and packing in liquid/solid phases. |

| Dipole-Dipole | Isocyanate Group (-N=C=O) | Governs local ordering and significantly impacts thermodynamic properties like boiling point. |

| Hydrogen Bonding (Acceptor) | Oxygen/Nitrogen atoms in -N=C=O, Ether Oxygen, Carbonyl Oxygen | Crucial for interactions with protic solvents (e.g., water, alcohols) and in reaction mechanisms. dovepress.com |

| π-π Stacking | Phenyl Ring | Influences molecular aggregation and conformation in the condensed phase. |

Ab Initio Calculations

Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation, providing highly accurate information about molecular structure, stability, and reactivity without reliance on empirical parameters. researchgate.netnih.gov These calculations are foundational for understanding the intrinsic properties of a molecule like this compound. While computationally intensive, they offer detailed insights into electronic structure, bond energies, and reaction pathways. researchgate.net

For this compound, ab initio calculations can be employed to:

Determine Optimized Molecular Geometry: Calculating the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental data.

Elucidate Reaction Mechanisms: Mapping the potential energy surface for reactions, such as the cycloaddition with alkenes to form β-lactams, by identifying transition states and intermediates. rsc.org Studies on simpler isocyanates have confirmed that such reactions often proceed through a concerted suprafacial mechanism. rsc.orgdokumen.pub

Analyze Electronic Properties: Determining properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity.

The choice of method and basis set is crucial for balancing accuracy and computational cost. nih.gov For a molecule of this size, Density Functional Theory (DFT) methods, such as B3LYP, are often a practical choice, while higher-level methods like Coupled Cluster (CCSD(T)) could be used for smaller fragments or to benchmark DFT results.

Table 2: Example Properties of Isocyanates Derivable from Ab Initio Calculations

| Calculated Property | Description | Application to this compound |

|---|---|---|

| Total Electronic Energy | The sum of the kinetic and potential energy of the electrons. | Used to compare the relative stability of different isomers or conformers. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic excitation energy. plos.org |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Quantifies polarity, influencing solubility and intermolecular interactions. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch, bend, and twist. | Predicts the positions of peaks in an IR spectrum for structural confirmation. |

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. scm.commdpi.com Once a transition state geometry has been located using methods like ab initio calculations, an IRC calculation follows the steepest descent path in mass-weighted coordinates from the TS downhill to the adjacent energy minima. iastate.edumissouri.edu This procedure is essential to verify that a located saddle point does indeed connect the reactants and products of interest for a specific reaction step. iastate.edufaccts.de

In the context of this compound chemistry, IRC analysis would be invaluable for elucidating reaction mechanisms. For instance, isocyanates are known to undergo thermal decomposition. windows.netconicet.gov.arresearchgate.net An IRC calculation could rigorously confirm the pathway for a unimolecular decomposition or for its reaction with other species. For example, in the reaction with an alcohol to form a urethane, different mechanisms (e.g., a concerted four-membered ring TS versus a stepwise mechanism) could be proposed. mdpi.comresearchgate.net IRC analysis, starting from the calculated transition state for each proposed path, would trace the complete reaction trajectory, providing a clear picture of the molecular rearrangements that occur.

The analysis provides more than just a simple connection; it details the geometric changes and energy profile along the entire reaction path. scm.com This information is critical for understanding reaction dynamics, identifying potential intermediates, and rationalizing kinetic outcomes.

Table 3: Hypothetical IRC Analysis of this compound Reaction

| Point on IRC Path | Description | Key Structural Features |

|---|---|---|

| Reactant Complex | Starting materials weakly interacting before reaction (e.g., with an alcohol). | Intermolecular distances > sum of van der Waals radii. |

| Transition State (TS) | Maximum energy point along the reaction coordinate; a first-order saddle point. | Partial bond formation and breaking (e.g., C-O bond forming, O-H bond breaking). |

| Product Complex | Reaction products weakly interacting before separating. | Fully formed urethane linkage, but still associated with any catalyst or byproducts. |

| Separated Products | Final state where products are no longer interacting. | Infinite separation of product molecules. |

Future Research Trajectories and Innovations

Development of Sustainable and Green Synthetic Routes for Acyl Isocyanates

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a concerted effort toward developing safer and more sustainable alternatives. researchgate.netwikipedia.org Green chemistry principles are now guiding the innovation of synthetic routes for acyl isocyanates, including phenoxyacetyl isocyanate. numberanalytics.com

Key research directions include:

Phosgene-Free Synthesis: A major focus is the complete elimination of phosgene. adhesivesmag.comnih.gov One of the most promising phosgene-free methods is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. researchgate.netwikipedia.org This method is advantageous because the reagents are relatively inexpensive and the byproducts are inert. google.com

Flow Chemistry: The inherent safety concerns associated with acyl azide intermediates in batch processes have historically limited the scalability of the Curtius rearrangement. google.com Continuous flow chemistry offers a solution by preparing and converting these high-energy intermediates in a controlled, scalable, and safer manner. researchgate.netgoogle.com This approach is not only safer but also aligns with the principles of green chemistry by improving efficiency and reducing waste.

Bio-Based Feedstocks: Research is exploring the use of renewable resources, such as those derived from lignocellulosic raw materials, algae biomass, and plant oils, as starting materials for isocyanate synthesis. researchgate.netrsc.orgresearchgate.net For instance, methods have been developed to produce diisocyanates from fatty acids derived from algae oil. researchgate.net This shift reduces the reliance on petrochemicals and moves towards a more sustainable chemical industry. researchgate.netrsc.org

Alternative Reagents: Novel reagents are being investigated to facilitate greener transformations. For example, di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) has been used for diisocyanate synthesis under phosgene-free, room temperature conditions. rsc.org Similarly, N-Iodosuccinimide (NIS) has been employed in a Hofmann-type rearrangement to convert 2-oxoamides directly into acyl isocyanates under mild, metal-free conditions. acs.orgnih.gov

Table 1: Comparison of Synthetic Routes for Acyl Isocyanates

| Feature | Traditional Route (Phosgenation) | Green/Sustainable Routes (e.g., Curtius Rearrangement) |

|---|---|---|

| Primary Reagent | Phosgene (COCl₂) | Acyl azides, 2-oxoamides, etc. |

| Toxicity | Highly toxic reagent, corrosive HCl byproduct researchgate.net | Generally less toxic reagents, inert N₂ byproduct google.com |

| Safety Profile | Requires extensive safety precautions wikipedia.org | Can involve high-energy intermediates, mitigated by flow chemistry researchgate.netgoogle.com |

| Feedstock Source | Primarily petrochemical-based google.com | Increasingly from renewable/bio-based sources researchgate.netrsc.org |

| Reaction Conditions | Often harsh conditions | Generally milder conditions researchgate.netacs.org |

| Sustainability | Low, due to hazardous materials and petroleum reliance | High, emphasizing renewable feedstocks and safer processes numberanalytics.comnih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound

The reactivity of the isocyanate group (–N=C=O) makes it a versatile building block in organic synthesis. wikipedia.org Research into new reaction pathways and catalytic systems for this compound aims to control its reactivity and expand its synthetic applications.

Catalytic Cyclotrimerization: The formation of isocyanurates (1,3,5-triazine-2,4,6-triones) through the cyclotrimerization of isocyanates is a key reaction for producing polymers with enhanced thermal stability. researchgate.netnih.gov While this is common for aromatic isocyanates, exploring efficient catalysts for the controlled trimerization of acyl isocyanates like this compound is an active area of research. Studies have shown that catalysts such as carboxylates (e.g., potassium acetate), phosphines, and N-heterocyclic carbenes are effective for this transformation. researchgate.netnih.govacs.orgsci-hub.st Mechanistic investigations reveal that simple catalysts like acetate (B1210297) anions often act as precatalysts, generating more nucleophilic deprotonated amide species that are the true catalytic agents. researchgate.netnih.govacs.org

Hydrophosphination: The addition of P-H bonds across the N=C bond of isocyanates is a developing area. Antimony phosphanides have been shown to be active catalysts for the hydrophosphination of phenylisocyanate, proceeding through the insertion of the isocyanate into the Sb-P bond. d-nb.info Applying such catalytic systems to this compound could provide novel routes to phosphorus-containing compounds.

Cycloaddition Reactions: this compound is a candidate for various cycloaddition reactions to form heterocyclic structures. Reactions of isocyanates with diazoalkanes, for example, can yield a variety of products including imidazolidine-2,4-diones, oxindoles, and oxazolidinones, depending on the reaction conditions and substrate. cdnsciencepub.com At elevated temperatures, phenyl isocyanate has been shown to undergo novel cycloadditions with cyclic formamidines, reacting at C-H bonds to form unexpected polycyclic adducts. capes.gov.br Exploring these pathways for this compound could lead to new families of complex heterocyclic compounds.

Table 2: Emerging Catalytic Systems for Isocyanate Reactions

| Catalyst System | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Carboxylate Anions (e.g., Acetate) | Cyclotrimerization | Isocyanurates | researchgate.netnih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Cyclotrimerization | Isocyanurates | nih.gov |

| Antimony Phosphanides | Hydrophosphination | Phosphanylcarboxamides | d-nb.info |

| Tertiary Amines / Phosphines | Oligomerization | Polyisocyanates | sci-hub.st |

| Iron Lewis Acids | Aziridination (with imines) | Aziridines | acs.org |

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive molecules like isocyanates. chemrxiv.org Advanced modeling techniques provide deep mechanistic insights that guide experimental design and accelerate discovery.

Mechanism and Energetics: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to map out the potential energy surfaces of isocyanate reactions. chemrxiv.org These models can predict reaction barriers and the relative stability of intermediates and products, helping to elucidate complex reaction mechanisms. researchgate.netacs.org For example, computations have been crucial in understanding the stepwise mechanism of acetate-catalyzed isocyanate trimerization, confirming that carboxylates are precatalysts. researchgate.netnih.govacs.org Similar models can predict whether the hydrolysis of an isocyanate will proceed across the N=C or C=O bond. chemrxiv.org

Force Field Development: For larger systems and longer timescale simulations, such as those involving polymers, classical molecular dynamics (MD) is employed. A significant challenge has been the lack of accurate force fields for isocyanate-based molecules. mdpi.com Recent work has focused on developing improved parameter sets, such as GAFF-IC, a modification of the General Amber Force Field. utwente.nl These specialized force fields allow for the accurate prediction of bulk properties like density and viscosity for isocyanates and their derivatives (uretdiones, isocyanurates), in excellent agreement with experimental data. utwente.nl

Mesoscale Modeling: Bridging the gap between atomic-scale reactions and reactor-scale processes, mesoscale modeling investigates how factors like particle porosity and heat transfer influence reaction outcomes. energy.gov For isocyanate-based polymer production, these models can simulate how catalyst particles behave in a reactor, helping to optimize conditions for desired product formation. energy.gov

Table 3: Application of Computational Methods in Isocyanate Chemistry

| Computational Method | Application Area | Key Insights | Reference |

|---|---|---|---|

| Quantum Chemistry (e.g., DFT) | Reaction Mechanism Elucidation | Predicts transition states, reaction barriers, and catalytic cycles. | acs.orgchemrxiv.orgmdpi.com |

| Ab Initio Computations | Reaction Energetics | Calculates precise barrier heights and product enthalpies. | chemrxiv.org |

| Molecular Dynamics (MD) | Bulk Property Prediction | Simulates dynamic properties like viscosity and density using specialized force fields (e.g., GAFF-IC). | mdpi.comutwente.nl |

| Mesoscale Modeling | Process Optimization | Models transport phenomena and reacting flows in and around catalyst particles. | energy.gov |

| Machine Learning | Force Field & Catalyst Design | Accelerates optimization of parameters for coarse-grained models and predicts catalyst performance. | mdpi.com |

Expansion of Synthetic Utility in Architecturally Complex Chemical Structures

This compound is a potent electrophile and a valuable reagent for introducing the phenoxyacetylamino group into molecules, a common step in the synthesis of architecturally complex and biologically relevant compounds. wikipedia.org

Future research will likely focus on leveraging its reactivity for more sophisticated molecular construction.

Heterocycle Synthesis: Acyl isocyanates are precursors to a wide range of nitrogen-containing heterocycles. They can be used to synthesize substituted hydantoins (imidazolidine-2,4-diones), which are important scaffolds in medicinal chemistry. cdnsciencepub.comresearchgate.net The reaction of this compound with appropriate precursors could provide direct access to novel hydantoin (B18101) derivatives.

β-Lactam Chemistry: The phenoxyacetyl group is a key component of penicillins and other β-lactam antibiotics. This compound can serve as a synthon in the construction of β-lactam rings, which are core structures in many pharmaceuticals. clockss.org

Peptidomimetic Design: In peptide synthesis, phenoxyacetyl groups are sometimes used as protecting groups or as integral parts of peptidomimetic structures. The isocyanate functionality provides a direct route for coupling the phenoxyacetyl moiety to an amine, such as on an amino acid or a resin support. mdpi-res.com

Multi-component Reactions: The high reactivity of this compound makes it an ideal candidate for multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. Designing novel MCRs involving this isocyanate could rapidly generate molecular diversity and lead to the discovery of new chemical entities with unique properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenoxyacetyl isocyanate in academic research, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via insertion reactions of isocyanates into aminosilanes, as demonstrated in studies involving phenyl isocyanate and diaminosilanes . Key parameters include stoichiometric ratios (e.g., 1:1 for monoaminosilanes), solvent choice (e.g., anhydrous toluene), and temperature control (typically 0–25°C). Competing pathways, such as silylated urea formation, require careful monitoring via <sup>29</sup>Si NMR to avoid side products. Catalytic efficiency varies; phosphorus pentoxide or acetic anhydride may improve yields in thiocarbanilide-based routes .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the NCO stretch at ~2250–2275 cm⁻¹.

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm).

- Titration : Quantify isocyanate content via dibutylamine back-titration (accuracy ±2%) .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a detection limit of 25 µmol .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, sealed goggles, and respirators (N95 or higher) for vapor protection .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Storage : Keep in airtight containers under nitrogen at ≤4°C to prevent hydrolysis .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in nucleophilic additions?

- Methodological Answer : Mechanistic studies using density functional theory (DFT) can model transition states. For example, electron-withdrawing groups (e.g., -NO₂) on the phenoxy ring increase electrophilicity at the isocyanate carbon, accelerating reactions with amines. Steric hindrance from bulky substituents (e.g., tert-butyl) reduces reaction rates by ~40% in diaminosilane systems . Kinetic experiments under pseudo-first-order conditions (excess nucleophile) are recommended to quantify rate constants.

Q. What factorial experimental designs are suitable for optimizing polymer properties in this compound-based systems?

- Methodological Answer : A 2³ factorial design is effective for studying interactions between:

- Factor A : Epoxy/isocyanate ratio (0.4 vs. 1.2).

- Factor B : Flexibilizer concentration (5% vs. 15%).

- Factor C : Cure temperature (60°C vs. 120°C).

Response variables like impact strength (kJ/mm²) and glass transition temperature (Tg) should be analyzed via ANOVA. For example, a 1.2 ratio increases crosslinking but may reduce flexural strength by 12% .

Q. How can researchers resolve contradictions in catalytic efficiency reported for this compound synthesis?

- Methodological Answer : Discrepancies in catalyst performance (e.g., iodine vs. copper sulfate ) may arise from:

- Reaction medium polarity : Polar solvents favor ionic pathways, while nonpolar solvents stabilize radical intermediates.

- Moisture sensitivity : Hydrolysis of isocyanate groups can skew yield comparisons. Use Karl Fischer titration to quantify water content (<50 ppm) in solvents.

- Replicate studies : Perform triplicate runs with error bars to assess reproducibility .

Q. What analytical methods provide the highest precision for quantifying this compound in complex matrices?

- Methodological Answer :

| Method | Precision (RSD) | Detection Limit | Use Case |

|---|---|---|---|

| GC-FID | ±1.5% | 25 µmol | Purity checks |

| HPLC-UV | ±2.8% | 0.02 µg/mL | Trace analysis |

| Titration | ±2.0% | 100 µmol | Bulk quantification |

Q. What ecological impact testing protocols are recommended for this compound derivatives?

- Methodological Answer : Follow EPA/ECHA frameworks:

- Persistence : Conduct OECD 301B biodegradation tests (28-day incubation).

- Toxicity : Use Daphnia magna acute toxicity assays (48h EC₅₀).

- Bioaccumulation : Calculate log Kow via shake-flask method; values >3.5 indicate high risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.